molecular formula C10H10Cl2FN B13343097 (S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine

(S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine

Cat. No.: B13343097
M. Wt: 234.09 g/mol
InChI Key: FHZQRSNGFZXDQE-QMMMGPOBSA-N
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Description

(S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine typically involves the reaction of 2,6-dichloro-3-fluoroaniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and enantioselectivity. For instance, a common synthetic route involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.

    2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine: The racemic mixture, which contains both enantiomers.

    2-(2,6-Dichlorophenyl)pyrrolidine: A similar compound lacking the fluorine atom, which may have different reactivity and applications.

Uniqueness

(S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10Cl2FN

Molecular Weight

234.09 g/mol

IUPAC Name

(2S)-2-(2,6-dichloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)10(12)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1

InChI Key

FHZQRSNGFZXDQE-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2Cl)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)F)Cl

Origin of Product

United States

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